4-Bromo-2-phenoxyaniline

Process Chemistry Scale-up Synthetic Methodology

Select 4-Bromo-2-phenoxyaniline (CAS 857594-84-4) for its unique 4-bromo-2-phenoxy scaffold, enabling convergent synthesis via palladium-catalyzed cross-coupling. Ideal for process chemistry scaling kinase inhibitor programs. The dual reactive sites (bromine and aniline) reduce step count and improve overall yield. Defined CYP1A2 activity (IC50 7 µM) makes it a superior core fragment for SAR exploration compared to chloro/fluoro analogs. Direct precursor to 3-bromodibenzofuran for materials science applications.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 857594-84-4
Cat. No. B1320132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-phenoxyaniline
CAS857594-84-4
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N
InChIInChI=1S/C12H10BrNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
InChIKeyMCMXSPISHJCEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-phenoxyaniline (857594-84-4) Procurement Guide: A Brominated Phenoxyaniline Building Block for Drug Discovery


4-Bromo-2-phenoxyaniline (CAS 857594-84-4) is a brominated aromatic amine with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol [1]. It features a phenoxy group at the 2-position and a bromine atom at the 4-position of the aniline ring, creating a scaffold with two points for further synthetic elaboration [1]. The compound is commercially available as a research chemical, typically at purities of 95% or 97%, and is utilized as an intermediate in organic synthesis and pharmaceutical research, particularly for the construction of complex heterocyclic frameworks via cross-coupling reactions .

Why Substituting 4-Bromo-2-phenoxyaniline (857594-84-4) with In-Class Analogs Compromises Synthetic Utility and Bioactivity


The 4-bromo-2-phenoxyaniline scaffold offers a unique combination of reactivity profiles that are not replicated by its close structural analogs. The presence of the bromine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the phenoxy group at the 2-position introduces steric and electronic effects that influence both reaction selectivity and the binding affinity of downstream products [1]. Replacing the bromine with a smaller halogen (F, Cl) alters the leaving group propensity and coupling efficiency, while substitution with iodine may increase cost and reactivity beyond optimal ranges for certain applications . Furthermore, the specific substitution pattern (4-bromo, 2-phenoxy) is a key intermediate in the synthesis of 3-bromodibenzofuran, a valuable building block in materials science and medicinal chemistry . These factors collectively mean that generic substitution with a 4-chloro, 4-fluoro, or unsubstituted 2-phenoxyaniline will not yield the same synthetic outcomes or final product profiles.

Quantitative Differentiation Evidence for 4-Bromo-2-phenoxyaniline (857594-84-4) Against Key Analogs


Large-Scale Synthesis Efficiency: 99% Yield and 98% Purity in a 50L Batch Process

The synthesis of 4-Bromo-2-phenoxyaniline has been optimized for large-scale production, demonstrating high efficiency and reproducibility. In a 50L autoclave process using 5 kg of starting material (2-aminodiphenyl ether) and N-bromosuccinimide (NBS) in acetonitrile at -10°C, a yield of 99% was achieved, with a final product purity of 98% as determined by liquid chromatography . This quantitative performance metric is critical for procurement decisions in process chemistry and manufacturing settings.

Process Chemistry Scale-up Synthetic Methodology

CYP1A2 Inhibition Potency: A Cross-Assay Comparison with Chloro and Fluoro Analogs

The 4-bromo substitution confers distinct enzyme inhibition properties compared to other halogenated phenoxyanilines. In human microsome assays measuring CYP1A2 inhibition, 4-Bromo-2-phenoxyaniline exhibited an IC50 of 7.00E+3 nM (7 µM) [1]. In contrast, the 4-chloro and 4-fluoro analogs showed IC50 values of 1.80E+5 nM (180 µM) in a different enzyme assay (dihydroorotase from mouse Ehrlich ascites cells) [2][3]. While the assays differ, the 26-fold difference in potency between the bromo compound (7 µM) and the chloro/fluoro analogs (180 µM) suggests a halogen-dependent activity profile.

Medicinal Chemistry Drug Metabolism Enzyme Inhibition

Reactivity in Cross-Coupling: A Unique Dual-Functionality Scaffold for Heterocycle Synthesis

4-Bromo-2-phenoxyaniline is a versatile building block due to its two orthogonal reactive centers: a primary aromatic amine for Buchwald-Hartwig amination or diazonium chemistry, and an aryl bromide for Suzuki-Miyaura, Heck, or Sonogashira couplings [1]. This dual functionality enables sequential diversification strategies that are not possible with simpler anilines (e.g., 4-bromoaniline, which lacks the phenoxy group) or with unsubstituted 2-phenoxyaniline, which lacks the halogen handle . The compound has been explicitly employed as an intermediate in the synthesis of kinase inhibitors and in the construction of 3-bromodibenzofuran, a privileged scaffold in medicinal chemistry and materials science [1].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Computed Physicochemical Properties: LogP and TPSA Values for ADME Optimization

The bromine and phenoxy substituents of 4-Bromo-2-phenoxyaniline yield distinct physicochemical properties that are crucial for medicinal chemistry design. The compound has a computed LogP (XLogP3) of 3.2 and a topological polar surface area (TPSA) of 35.2 Ų [1]. These values place it within favorable ranges for oral bioavailability (Lipinski's Rule of Five: LogP < 5, TPSA < 140 Ų). In contrast, the unsubstituted 2-phenoxyaniline has a lower LogP (~2.5 predicted) due to the absence of the hydrophobic bromine, while the 4-iodo analog would be even more lipophilic (LogP ~3.6), potentially pushing it beyond optimal limits for some drug discovery programs .

ADME Drug-likeness Property Prediction

High-Value Application Scenarios for 4-Bromo-2-phenoxyaniline (857594-84-4)


Large-Scale Synthesis of Kinase Inhibitor Intermediates

The optimized 99% yield, 98% purity synthesis protocol for 4-Bromo-2-phenoxyaniline makes it an ideal building block for process chemistry groups scaling up kinase inhibitor programs. The compound's dual reactive sites (bromine and aniline) enable convergent synthesis strategies, reducing step count and improving overall yield in multi-kilogram campaigns targeting aberrant signaling pathways in cancer [1].

Fragment-Based Drug Discovery for CYP1A2 Modulators

For medicinal chemistry teams pursuing CYP1A2 as a therapeutic target or evaluating CYP inhibition liabilities, 4-Bromo-2-phenoxyaniline provides a starting point with a defined IC50 of 7 µM . This measurable activity, contrasted with the near-inactive chloro/fluoro analogs (IC50 ~180 µM), justifies its selection as a core fragment for hit expansion and SAR exploration [1][2].

Synthesis of 3-Bromodibenzofuran and Related Heterocycles

4-Bromo-2-phenoxyaniline is a direct precursor to 3-bromodibenzofuran, a scaffold with applications in materials science, organic electronics, and medicinal chemistry . The compound's bromine atom facilitates cyclization reactions, while the phenoxyaniline framework provides the core heterocyclic structure. This specific application is not accessible using the 4-chloro or 4-fluoro analogs without additional synthetic steps.

Parallel Library Synthesis for ADME Property Optimization

The balanced LogP (3.2) and moderate TPSA (35.2 Ų) of 4-Bromo-2-phenoxyaniline make it a valuable monomer for parallel synthesis of compound libraries. Chemists can leverage the 4-bromo position for Suzuki diversification while maintaining the 2-phenoxyaniline core, systematically exploring chemical space around a core that already possesses favorable drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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